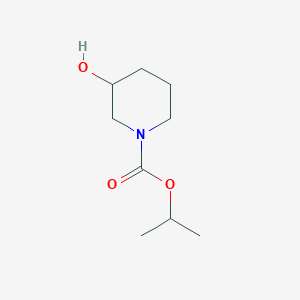

Propan-2-yl 3-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-4-8(11)6-10/h7-8,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHHDBCXGJEKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250007-16-9 | |

| Record name | propan-2-yl 3-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-hydroxypiperidine-1-carboxylate typically involves the esterification of 3-hydroxypiperidine-1-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxopiperidine-1-carboxylate or 3-carboxypiperidine-1-carboxylate.

Reduction: Formation of 3-hydroxypiperidine-1-methanol.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

Propan-2-yl 3-hydroxypiperidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects on several diseases:

- Diabetes and Obesity : Research indicates that derivatives of this compound may enhance glucose tolerance and modulate hormone secretion through interactions with G protein-coupled receptors (GPCRs) involved in metabolic regulation . This makes it a candidate for developing drugs targeting metabolic disorders.

- Cancer Treatment : Studies have shown that compounds similar to this compound can inhibit the proliferation of glioblastoma cells. For instance, compound UNC7437 demonstrated a significant decrease in cellular growth in human U251-MG glioblastoma cells by regulating gene expression linked to cancer pathways .

Case Study 1: Drug Development for Diabetes

A study explored the effects of propan-2-yl 3-hydroxypiperidine derivatives on glucose metabolism in rodent models. The results indicated improved glucose tolerance and insulin sensitivity, suggesting potential as a therapeutic agent for type 2 diabetes management.

Case Study 2: Anti-Cancer Activity

Research involving UNC7437 (a derivative) revealed its ability to regulate the transcriptome of glioblastoma cells, leading to decreased proliferation rates. The study highlighted the compound's mechanism of action through selective inhibition of key metabolic pathways associated with cancer cell growth .

Comparative Analysis with Related Compounds

This compound has structural and functional similarities with other piperidine derivatives, which can influence their biological activities:

| Compound Name | Structure/Functional Group | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl 3-hydroxypiperidine-1-carboxylate | Tert-butyl group instead of propan-2-yl | High | Higher steric hindrance |

| (3R,4R)-rel-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | Amino group at position 4 | Moderate | Different functional group affecting activity |

| Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate | Hydroxyethyl side chain | Moderate | Alters pharmacokinetics |

This table illustrates how variations in structure can lead to different therapeutic profiles and potential applications.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Key Observations:

The ethoxycarbonyl-cyclopropane analog (C15H23NO5) incorporates a rigid cyclopropane ring and a carboxylic acid group, which may influence binding affinity in pharmacological contexts.

Molecular Weight and Complexity: The aminomethyl derivative (216.28 g/mol) and the cyclopropane-containing compound (297.35 g/mol) exhibit higher molecular weights due to additional substituents. Increased molecular complexity often correlates with enhanced stereochemical challenges in synthesis.

Physicochemical Data Limitations: Critical parameters such as melting point, boiling point, and solubility are largely unreported in the provided evidence, limiting direct functional comparisons.

Research Findings and Implications

Synthetic and Analytical Challenges :

- The absence of reported synthetic routes or spectral data (e.g., NMR, IR) in the evidence underscores the need for further experimental characterization. Tools like Multiwfn could aid in wavefunction analysis to elucidate electronic properties.

Safety Considerations :

- While general hazard guidelines (e.g., avoiding inhalation or skin contact) apply to piperidine derivatives, compound-specific toxicological data are unavailable. Comparative risk assessments remain speculative without empirical studies.

Potential Applications: Piperidine derivatives are frequently explored as intermediates in drug discovery. For example, the aminomethyl variant (C10H20N2O3) could serve as a precursor to neuromodulators, given structural parallels to bioactive amines.

Biological Activity

Propan-2-yl 3-hydroxypiperidine-1-carboxylate, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, chemical properties, and implications for therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxyl group and an ester functionality. This unique substitution pattern influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₁O₃ |

| Molecular Weight | 171.22 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including G protein-coupled receptors (GPCRs). The hydroxyl group facilitates hydrogen bonding, enhancing its affinity for various receptors involved in metabolic regulation and signaling pathways.

Interaction with Biological Targets

Research indicates that this compound may act as an agonist for certain GPCRs, potentially influencing metabolic processes such as glucose tolerance and hormone secretion. These interactions are critical for developing therapeutic agents for conditions like type 2 diabetes and obesity.

In Vitro Studies

Recent studies have highlighted the compound's potential in modulating pathways relevant to cancer and metabolic disorders. For instance, derivatives of piperidine compounds have shown significant interactions with receptors linked to insulin signaling and cell proliferation.

Case Study: Anticancer Activity

A study investigating the anticancer properties of piperidine derivatives found that some compounds exhibited cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than standard treatments like bleomycin .

Applications in Medicine

This compound is being explored for several therapeutic applications:

- Diabetes Management : The compound's role as a GPCR agonist suggests it may enhance insulin sensitivity and glucose uptake.

- Cancer Therapy : Preliminary findings indicate potential anticancer properties through modulation of cell signaling pathways.

- Neurological Disorders : Its structural similarity to other bioactive compounds positions it as a candidate for further investigation in neuroprotective therapies.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Propan-2-yl 3-hydroxypiperidine-1-carboxylate, and how can researchers optimize yield and purity?

- Methodological Answer : The compound is synthesized via carbamate formation, typically involving the reaction of 3-hydroxypiperidine with isopropyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Yield optimization requires strict temperature control (0–5°C) to minimize side reactions like ester hydrolysis. Purity is assessed via HPLC with UV detection (λ = 210–220 nm), and silica gel chromatography is recommended for purification .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and piperidine moieties. Key signals include:

- ¹H NMR : δ 1.2–1.4 ppm (isopropyl methyl groups), δ 3.4–4.2 ppm (piperidine protons adjacent to hydroxyl and carbamate groups).

- ¹³C NMR : δ 70–75 ppm (carbamate carbonyl), δ 60–65 ppm (hydroxyl-bearing carbon).

X-ray crystallography (using SHELX software for refinement) can resolve stereochemical ambiguities, particularly for the hydroxyl group’s position on the piperidine ring .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is prone to hydrolysis under humid conditions due to its ester and carbamate groups. Storage in anhydrous environments (e.g., desiccators with silica gel) at –20°C is advised. Stability assays using accelerated aging tests (e.g., 40°C/75% relative humidity for 14 days) combined with LC-MS can monitor degradation products like 3-hydroxypiperidine and isopropyl alcohol .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Reactivity studies should focus on the hydroxyl group’s nucleophilicity. A proposed protocol:

Substrate Preparation : Dissolve the compound in THF with a catalytic amount of DMAP.

Reaction with Electrophiles : Add alkyl halides (e.g., methyl iodide) or acyl chlorides under nitrogen.

Kinetic Analysis : Use in situ FTIR to track carbonyl group transformations or quenching experiments with GC-MS to identify intermediates.

Data contradictions (e.g., unexpected byproducts) may arise from steric hindrance on the piperidine ring, requiring DFT calculations to model transition states .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like GABA receptors, leveraging the piperidine scaffold’s similarity to known neuromodulators. ADMET prediction tools (e.g., SwissADME) assess solubility (logP ~1.5) and blood-brain barrier penetration. Validation requires in vitro assays (e.g., Caco-2 cell permeability) .

Q. How should researchers resolve contradictory data in crystallographic studies of this compound derivatives?

- Methodological Answer : Contradictions in unit cell parameters or hydrogen bonding patterns may stem from polymorphism. Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.

- Twinned Crystal Analysis : Apply SHELXL’s TWIN/BASF commands to refine twinning ratios.

- Dynamic NMR Studies : Probe conformational flexibility in solution to reconcile discrepancies between solid-state and solution data .

Q. What experimental designs are suitable for investigating the compound’s role as a chiral building block in asymmetric synthesis?

- Methodological Answer : To evaluate enantioselectivity:

Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.

Catalytic Asymmetric Reactions : Test the compound in Michael additions or Mannich reactions with organocatalysts (e.g., proline derivatives).

Circular Dichroism (CD) : Correlate optical activity with absolute configuration.

Contradictory enantiomeric excess (ee) values may arise from racemization during workup; low-temperature quenching mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.